molecular formula C16H13N3O2S B2406106 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate CAS No. 337924-61-5

4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate

Cat. No.: B2406106
CAS No.: 337924-61-5
M. Wt: 311.36
InChI Key: UHEBTHUXJRMSIM-UHFFFAOYSA-N
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Description

The compound “4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate” is a complex organic molecule. It contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . This ring is attached to a phenyl group (a ring of six carbon atoms, also known as a benzene ring) at the 4-position. The carbamate group (N-(2-methylphenyl)carbamate) is a functional group that consists of a carbonyl (a carbon double-bonded to an oxygen) and an amine (a nitrogen with substituents) linked to an oxygen .


Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It likely has a planar structure due to the presence of the thiadiazole and phenyl rings. The carbamate group may introduce some degree of non-planarity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The thiadiazole ring can participate in various chemical reactions, particularly at the carbon between the nitrogen and sulfur atoms . The carbamate group can also undergo several reactions, such as hydrolysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent.

Scientific Research Applications

Antineoplastic Potential

  • Research has shown that 1,2,3-thiadiazole derivatives, including those related to 4-(1,2,3-thiadiazol-4-yl)phenyl N-(2-methylphenyl)carbamate, have potential applications as antineoplastic agents. The synthesis of these compounds involves the transformation of thiadiazole-carboxylic acid through various chemical processes (Looker & Wilson, 1965).

Physiological Effects on Plants

  • Thiadiazole compounds have been studied for their effects on plant physiology. Specifically, they impact the γ-aminobutyric acid metabolite level, reactive oxygen species accumulation, and carbohydrate and protein levels in lentil plants (AL-Quraan, Al-Smadi & Swaleh, 2015).

Pesticide Development

  • The Ugi reaction has been utilized to synthesize 4-methyl-1,2,3-thiadiazole derivatives, which have shown promising potential as pesticides. These derivatives exhibit diverse biological activities, including fungicide and antivirus activities (Zuo et al., 2010).

Antimicrobial Properties

  • 1,3,4-thiadiazole derivatives, closely related to the chemical of interest, have been synthesized and studied for their antimicrobial properties. These derivatives demonstrate antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant effects (Ameen & Qasir, 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and environmental release .

Future Directions

Thiadiazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research may explore the potential uses of this compound in medical or industrial applications .

Properties

IUPAC Name

[4-(thiadiazol-4-yl)phenyl] N-(2-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-11-4-2-3-5-14(11)17-16(20)21-13-8-6-12(7-9-13)15-10-22-19-18-15/h2-10H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEBTHUXJRMSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)OC2=CC=C(C=C2)C3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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